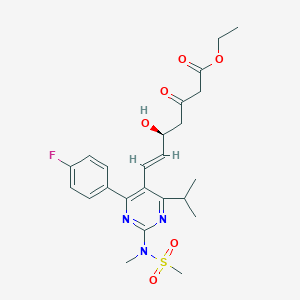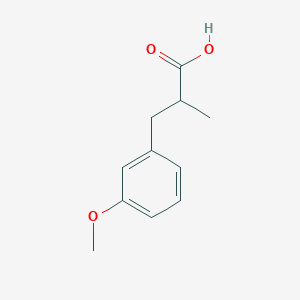
3-(3-甲氧基苯基)-2-甲基丙酸
描述
3-(3-Methoxyphenyl)-2-methylpropanoic acid is a member of methoxybenzenes . It can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .
Synthesis Analysis
The synthesis of compounds similar to 3-(3-Methoxyphenyl)-2-methylpropanoic acid has been reported in several studies. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid was synthesized by condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid followed by hydrogenation .Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenyl)-2-methylpropanoic acid is characterized by a methoxyphenol moiety core structure . The compound has a molecular weight of 180.20 .科学研究应用
氧化反应和自由基形成
- 对相关化合物的氧化研究,如2-(4-甲氧基苯基)-2-甲基丙酸,表明氧化会导致自由基阳离子的形成,并影响侧链断裂的反应性。这突显了3-(3-甲氧基苯基)-2-甲基丙酸在研究有机化学中自由基形成和反应性方面的潜力 (Bietti & Capone, 2008)。
制药剂的合成
- 该化合物已被用于高效合成强效制药剂,如PPARpan激动剂。这一应用展示了它在药物开发和合成中的实用性 (Guo et al., 2006)。
抗氧化性能
- 苯丙酮类化合物,包括3-(3-甲氧基苯基)-2-甲基丙酸的变体,已从各种天然来源如浆果中分离出来,并显示出抗氧化性能。这表明了3-(3-甲氧基苯基)-2-甲基丙酸在天然抗氧化剂开发中的潜在应用 (Kikuzaki et al., 1999)。
抗肿瘤和抗氧化活性
- 与3-(3-甲氧基苯基)-2-甲基丙酸相关的化合物已被评估其抗肿瘤、抗增殖和抗氧化活性。这表明了它在癌症研究和探索新治疗方法中的潜力 (Wilairat et al., 2006)。
抗炎活性
- 对β-羟基-β-芳基丙酸,与3-(3-甲氧基苯基)-2-甲基丙酸在结构上相似的化合物的研究显示出显著的抗炎活性。这表明了在开发抗炎药物方面的潜在应用 (Dilber et al., 2008)。
鱼类中的甲基化反应
- 该化合物的结构类似物已在鱼类中的甲基化反应的背景下进行研究,为水生生物的生物化学和代谢提供了见解 (Scheline, 1962)。
神经保护性能
- 与3-(3-甲氧基苯基)-2-甲基丙酸相关的山梨苷苯丙酸酯已显示出神经保护作用。这表明了在神经退行性疾病研究和治疗中的潜在应用 (Kim & Kim, 2000)。
安全和危害
属性
IUPAC Name |
3-(3-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLWIDSXTQWCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-2-methylpropanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

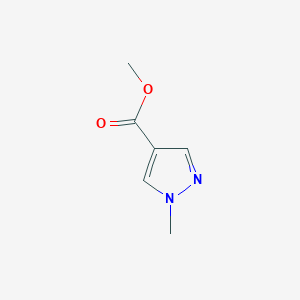
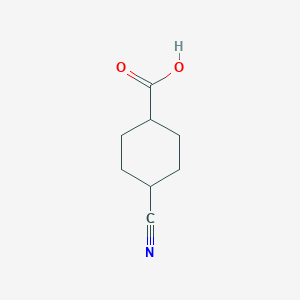
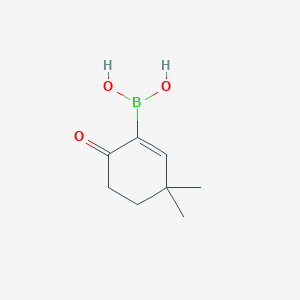
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)
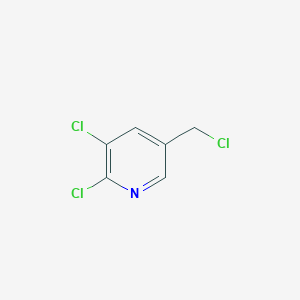
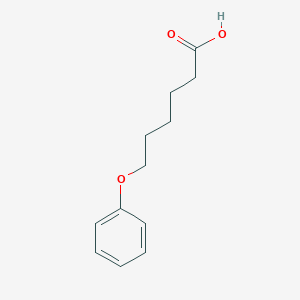
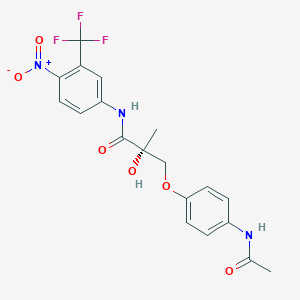
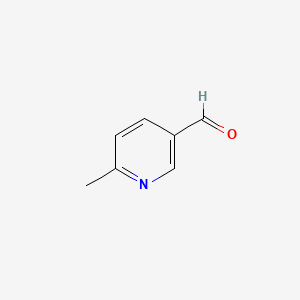
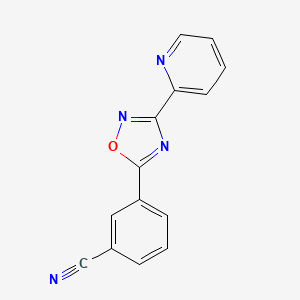
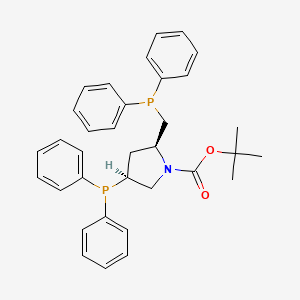
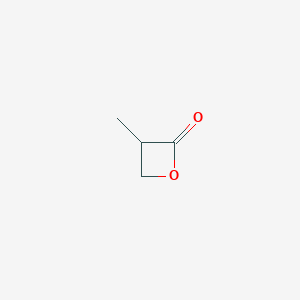
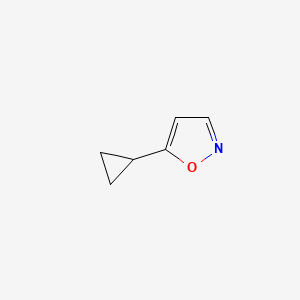
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)
